molecular formula C20H29N5O3 B2867303 Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate CAS No. 2097899-92-6

Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

Cat. No. B2867303
CAS RN: 2097899-92-6
M. Wt: 387.484
InChI Key: QBFHNKPJLHUQES-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as the one you mentioned, are often used in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed by various methods such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures can also be further confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

Anti-Tubercular Agent

The compound has been investigated for its potential as an anti-tubercular agent . A series of derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .

Molecular Docking Studies

In the realm of computational chemistry, molecular docking studies have been conducted to understand the interactions of this compound’s derivatives with biological targets. These studies help in predicting the affinity and activity of the compounds, thus aiding in the design of more potent molecules for therapeutic applications .

Cytotoxicity Evaluation

The cytotoxic effects of the compound’s derivatives on human cells have been assessed. Specifically, their impact on HEK-293 (human embryonic kidney) cells was evaluated to ensure that the compounds are non-toxic to human cells, which is crucial for any potential therapeutic use .

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of various chemical entities. Its structure allows for further functionalization, making it a valuable building block in organic synthesis .

Drug Development

As a part of drug development, the compound’s derivatives are being explored for their pharmacological properties. This includes studying their pharmacokinetics, metabolism, and potential as lead compounds in the creation of new medications .

Research Tool

In scientific research, the compound can be used as a tool to study enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways. It can help in elucidating the mechanisms of action of new drugs .

Structural Analysis

The compound’s derivatives have been crystallized, allowing for X-ray crystallography studies. This provides insights into their three-dimensional structure, which is essential for understanding their function and designing analogs .

Biochemical Assays

The compound and its derivatives can be utilized in biochemical assays to screen for biological activity. This includes testing against various pathogens, enzymes, or cellular targets to identify potential therapeutic effects .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some piperazine derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-2-28-20(27)25-13-11-24(12-14-25)19(26)16-7-9-23(10-8-16)18-6-5-17(21-22-18)15-3-4-15/h5-6,15-16H,2-4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFHNKPJLHUQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

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